Methyl (1R,2R)-2-(trifluoromethyl)cyclobutane-1-carboxylate
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Overview
Description
Methyl (1R,2R)-2-(trifluoromethyl)cyclobutane-1-carboxylate is an organic compound that belongs to the class of cyclobutane carboxylates. This compound features a cyclobutane ring substituted with a trifluoromethyl group and a carboxylate ester group. The stereochemistry of the compound is specified by the (1R,2R) configuration, indicating the spatial arrangement of the substituents around the cyclobutane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (1R,2R)-2-(trifluoromethyl)cyclobutane-1-carboxylate typically involves the following steps:
Formation of the Cyclobutane Ring: This can be achieved through [2+2] cycloaddition reactions involving alkenes.
Introduction of the Trifluoromethyl Group: This step may involve the use of trifluoromethylating agents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates.
Esterification: The carboxylic acid group can be esterified using methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods for such compounds often involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions may convert the ester group to an alcohol or other reduced forms.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: May serve as a probe or ligand in biochemical studies.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl (1R,2R)-2-(trifluoromethyl)cyclobutane-1-carboxylate depends on its specific application. In biochemical contexts, it may interact with molecular targets such as enzymes or receptors, influencing their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, affecting its biological activity.
Comparison with Similar Compounds
Similar Compounds
Methyl cyclobutane-1-carboxylate: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
Methyl (1R,2R)-2-methylcyclobutane-1-carboxylate: Substitutes a methyl group instead of a trifluoromethyl group, leading to variations in reactivity and applications.
Uniqueness
Methyl (1R,2R)-2-(trifluoromethyl)cyclobutane-1-carboxylate is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric effects. These effects can influence the compound’s reactivity, stability, and interactions with biological targets, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
methyl (1R,2R)-2-(trifluoromethyl)cyclobutane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F3O2/c1-12-6(11)4-2-3-5(4)7(8,9)10/h4-5H,2-3H2,1H3/t4-,5-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVJSRDJVARZABR-RFZPGFLSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC1C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CC[C@H]1C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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